molecular formula C10H11ClO2S B13068128 2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B13068128
M. Wt: 230.71 g/mol
InChI Key: LQTYTTQVCYHHID-UHFFFAOYSA-N
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Description

The 4,5,6,7-tetrahydro-benzothiophene scaffold is a privileged structure in medicinal chemistry, recognized for its potential in modulating the activity of the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a nuclear receptor and a master regulator of immune cell function, making it a compelling drug target for the treatment of various autoimmune and inflammatory diseases, as well as certain resistant cancer types . Compounds based on this core structure are investigated as RORγt modulators, which can act as inverse agonists to disrupt protein conformation and downregulate receptor activity through steric clashes and push-pull mechanisms . This specific interaction with the orthosteric ligand-binding pocket of RORγt, particularly involving the Cys320-Glu326 and Arg364-Phe377 hydrophilic regions, confers a basal modulatory activity that is of significant interest for pharmacological intervention . Research into such modulators provides critical insights for developing new therapeutic strategies for conditions like psoriasis, multiple sclerosis, and rheumatoid arthritis. This product, 2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, is offered exclusively for non-clinical research applications to support these advanced discovery efforts. FOR RESEARCH USE ONLY. Not intended for any human or veterinary use.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H11ClO2S/c1-5-2-3-6-7(4-5)14-9(11)8(6)10(12)13/h5H,2-4H2,1H3,(H,12,13)

InChI Key

LQTYTTQVCYHHID-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

Cyclization methods are based on transforming appropriate precursors into the benzothiophene framework. This process often uses sulfur-containing reagents and involves either acidic or basic catalytic conditions to facilitate ring closure.

General Reaction Scheme:
$$
\text{Precursor} + \text{Catalyst} \rightarrow \text{Benzothiophene Derivative}
$$

Aryne Chemistry

Aryne reactions are another pathway for synthesizing benzothiophenes. These involve aryne precursors reacting with alkynyl sulfides under optimized conditions to form the desired heterocyclic framework.

Optimization Parameters:

  • Activator: Cesium fluoride (CsF) has been shown to yield high reaction efficiency.
  • Solvent: Acetonitrile (MeCN) provides optimal results compared to other solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).
  • Temperature: Elevated temperatures (80–100°C) improve yields.
  • Concentration: A concentration of 0.05 M is optimal for aryne reactions.

Experimental Procedures

Cyclization Method

Cyclization involves heating precursors in acidic or basic media to induce ring closure.

Example Procedure:

  • Dissolve precursor in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide).
  • Add catalytic amounts of acid (e.g., sulfuric acid) or base (e.g., potassium carbonate).
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product via filtration or chromatography.

Aryne Reaction Method

Aryne chemistry utilizes alkynyl sulfides as reactants with aryne precursors.

Example Procedure:

  • Mix aryne precursor (e.g., 4-bromo-2-chloro-triflate) with alkynyl sulfide in acetonitrile.
  • Add cesium fluoride as an activator.
  • Heat at 80°C for 24 hours.
  • Quench the reaction with water or triethylamine.
  • Purify the product using column chromatography.

Optimization Studies

Reaction Conditions

Optimization studies have identified key factors influencing yield:

Parameter Optimal Condition Yield (%)
Activator CsF 70
Solvent MeCN 70
Temperature 80°C 72
Concentration 0.05 M 70

Aryne Precursor and Activator Ratios

Adjusting ratios of aryne precursor and activator impacts efficiency:

Aryne Precursor Equiv CsF Equiv Yield (%)
2 4 70
3 9 79

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to exhibit various biological activities, making it a candidate for developing anti-inflammatory and analgesic agents. Researchers have focused on its potential to inhibit specific enzymes involved in disease pathways.

Case Study: Anticancer Activity
A study conducted by the National Cancer Institute evaluated derivatives of this compound for their cytotoxic effects against human tumor cell lines. The findings indicated that these compounds exhibited significant growth inhibition, with some derivatives showing GI50 values in the low micromolar range, suggesting their potential as anticancer agents.

CompoundTarget EnzymeIC50 (nM)
2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acidThymidylate Synthase54
This compoundDihydrofolate Reductase19

Agricultural Applications

Agrochemical Formulation
This compound is utilized in formulating agrochemicals aimed at enhancing crop protection and pest control. Its effectiveness in disrupting biological processes in pests makes it a valuable component in developing environmentally friendly pesticides.

Material Science

Development of Advanced Materials
Researchers are exploring the potential of this compound in creating advanced materials such as polymers and coatings. The unique properties of the benzothiophene structure contribute to its stability and reactivity, making it suitable for innovative applications in material science.

Environmental Research

Sustainable Practices
The compound is investigated for its role in developing environmentally friendly chemical processes. Its applications contribute to sustainable practices across various industries by minimizing harmful environmental impacts associated with traditional chemical processes.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding mechanisms. Understanding these interactions aids researchers in elucidating biological pathways and disease mechanisms.

Mechanism of Action

The mechanism by which 2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Compound Name Substituent (Position 2) Substituent (Position 6) Functional Group Molecular Weight Key Properties/Applications
2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Cl CH₃ Carboxylic acid 246.73* Enhanced acidity, potential pharmacological use
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (QZ-5523) H CH₃ Carboxylic acid 212.27 Baseline for Cl substitution effects
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (YC-1481) H H Ester 196.26 Ester derivative; lower solubility in water
2-Bromo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Br C₃H₇ Carboxylic acid 303.22 Bulkier halogen; altered reactivity
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-...-3-carboxylate Substituted amino C₂H₅ Ester 435.96 Complex substituents; potential agrochemical use
2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Benzoylamino H Carboxylic acid 301.36 Hydrogen-bonding motifs for crystal engineering

*Calculated based on molecular formula C₁₁H₁₃ClO₂S.

Key Research Findings

Electronic and Steric Effects

  • Chlorine vs. Hydrogen at Position 2 : The chlorine atom in the target compound increases the electron-withdrawing character of the benzothiophene ring, raising the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to QZ-5523 (pKa ~4.0–4.5). This enhances its reactivity in nucleophilic substitution reactions.
  • Methyl vs. Propyl at Position 6 : The methyl group in the target compound reduces steric hindrance compared to the propyl group in the brominated analog (), favoring tighter crystal packing and higher melting points.

Hydrogen Bonding and Crystallography

  • The carboxylic acid group in the target compound forms robust hydrogen-bonded dimers, as observed in analogs like QZ-5523. This contrasts with ester derivatives (e.g., YC-1481), which lack strong hydrogen-bond donors, leading to weaker intermolecular interactions and lower melting points.
  • Crystallographic studies using SHELX and WinGX () reveal that the chlorine substituent disrupts symmetry in the tetrahydrobenzothiophene ring, resulting in monoclinic crystal systems compared to orthorhombic systems in non-chlorinated analogs.

Pharmacological and Industrial Relevance

  • The target compound’s carboxylic acid group enables salt formation (e.g., calcium or sodium salts), improving solubility for drug formulation, similar to caffeic acid derivatives ().
  • Esters like YC-1481 are preferred as synthetic intermediates due to easier handling, while the chloro-substituted acid may serve as a precursor for anticancer agents, leveraging halogenated motifs seen in bioactive compounds.

Biological Activity

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClO2S
  • Molar Mass : 232.71 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of anti-inflammatory and anti-cancer properties. The following sections detail specific findings related to these activities.

  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. Studies demonstrate that it reduces the expression of NF-kB, a key transcription factor involved in inflammation .
  • Anticancer Properties :
    • In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. It has been observed to activate caspase pathways and inhibit cell proliferation by interfering with cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines
Lipid MetabolismModulation of lipid biosynthesis pathways

Case Study: Lipid Metabolism Modulation

A study focused on the effects of this compound on lipid metabolism showed promising results. The compound was tested on HepG2 cells and diet-induced obesity (DIO) mice. It significantly reduced hepatic lipid accumulation and improved glucose tolerance by inhibiting the SREBP pathway .

Experimental Methodology

The methodology included:

  • In vitro assays using HepG2 cells to assess lipid synthesis.
  • In vivo studies on DIO mice treated with varying doses over several weeks to evaluate metabolic effects.

Discussion

The biological activities of this compound suggest its potential as a therapeutic agent in treating inflammatory diseases and certain cancers. Its ability to modulate lipid metabolism also points towards possible applications in metabolic disorders.

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